Cyclo(Arg-Gly-Asp-D-Phe-Val), commonly referred to as c(Arg-Gly-Asp-D-Phe-Val) or c(RGDfV), is a cyclic peptide that serves as a selective antagonist of the integrin αvβ3 receptor. This compound has garnered significant attention due to its potential applications in cancer therapy and imaging, particularly in targeting tumor angiogenesis. The cyclic structure enhances its stability and binding affinity compared to linear peptides, making it a valuable tool in biomedical research and therapeutic development.
Cyclo(Arg-Gly-Asp-D-Phe-Val) is classified under peptide-based therapeutics, specifically as an integrin antagonist. It is derived from the naturally occurring Arg-Gly-Asp sequence, which is known for its role in cell adhesion and migration. The incorporation of D-Phe (D-phenylalanine) and Val (valine) into the sequence contributes to its biological activity by enhancing binding specificity and resistance to enzymatic degradation.
The synthesis of cyclo(Arg-Gly-Asp-D-Phe-Val) typically employs solid-phase peptide synthesis (SPPS), which allows for the stepwise assembly of amino acids on a solid support. The process involves several key steps:
The synthesis can be optimized by adjusting parameters like temperature, reaction time, and solvent composition to improve yield and purity. For instance, the use of specific resins can enhance the efficiency of coupling reactions, while purification methods like flash chromatography can effectively isolate the desired cyclic peptide from byproducts .
The molecular structure of cyclo(Arg-Gly-Asp-D-Phe-Val) consists of five amino acids arranged in a cyclic formation. The cyclic nature provides increased stability against proteolytic degradation compared to linear peptides.
Cyclo(Arg-Gly-Asp-D-Phe-Val) primarily participates in receptor-ligand interactions rather than undergoing traditional chemical reactions. Its mechanism involves binding to integrin αvβ3, inhibiting its interaction with extracellular matrix proteins like vitronectin.
The binding affinity can be quantified using competitive inhibition assays, where varying concentrations of cyclo(Arg-Gly-Asp-D-Phe-Val) are tested against known ligands for integrin receptors . This analysis provides insights into its potency as an antagonist.
The mechanism of action for cyclo(Arg-Gly-Asp-D-Phe-Val) involves competitive inhibition at the integrin αvβ3 receptor site. By mimicking the natural ligands that bind to this receptor, it effectively blocks downstream signaling pathways associated with cell adhesion, migration, and angiogenesis.
Studies have demonstrated that cyclo(Arg-Gly-Asp-D-Phe-Val) significantly reduces tumor growth and metastasis in preclinical models by preventing endothelial cell proliferation and migration . Its effectiveness has been corroborated through various in vitro and in vivo assays.
Cyclo(Arg-Gly-Asp-D-Phe-Val) has several applications in scientific research:
Cyclo(arginyl-glycyl-aspartyl-D-phenylalanyl-valyl), systematically designated as cyclo(Arg-Gly-Asp-D-Phe-Val) or abbreviated c(RGDfV), belongs to the class of constrained cyclic pentapeptides featuring the Arg-Gly-Asp (RGD) tripeptide motif. This structural family is characterized by head-to-tail cyclization or side chain-to-side chain macrocyclization, resulting in restricted conformational flexibility compared to linear analogs. The incorporation of D-phenylalanine at the fourth position confers enhanced metabolic stability against proteolytic degradation, a critical modification for therapeutic applications [8]. Structurally, the cyclic scaffold enforces a β-turn conformation that optimally positions the arginine guanidinium group and aspartate carboxylate moiety for spatial complementarity with integrin binding pockets. This pre-organized topology enables high-affinity interactions with αvβ3, αvβ5, and α5β1 integrins, which are inaccessible to linear RGD sequences [2] [8].
Table 1: Structural Characteristics of Cyclo(arginyl-glycyl-aspartyl-D-phenylalanyl-valyl)
| Property | Description |
|---|---|
| Systematic Name | Cyclo(L-arginyl-glycyl-L-α-aspartyl-D-phenylalanyl-L-valyl) |
| Molecular Formula | C₃₀H₄₄N₈O₇ |
| Residue Sequence | Arg¹-Gly²-Asp³-D-Phe⁴-Val⁵ (cyclic) |
| Key Modification | D-configuration at phenylalanine residue |
| Structural Motif | Type II' β-turn stabilized by cyclization |
The discovery of the RGD motif's integrin-binding capability emerged from pioneering work on fibronectin-adhesive proteins in the 1980s. Subsequent screening of peptide libraries identified cyclo(Arg-Gly-Asp-D-Phe-Val) as a potent antagonist with nanomolar affinity for αvβ3 integrin, exhibiting 100-fold greater inhibitory activity in cell adhesion assays compared to linear RGD peptides [8]. This cyclic pentapeptide represented a paradigm shift in the therapeutic targeting of integrins—transmembrane receptors implicated in angiogenesis, tumor metastasis, and inflammatory processes. Its historical significance lies in establishing the proof-of-concept that conformational constraint enhances both binding specificity and proteolytic resistance, enabling in vivo efficacy unattainable with linear analogs. The molecular design has since served as a template for developing integrin-targeted diagnostics and therapeutics, particularly in oncology where αvβ3 expression correlates with metastatic potential [2] [4].
This analysis concentrates on three research domains:
CAS No.: 172886-23-6
CAS No.: 79-89-0
CAS No.:
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8